![molecular formula C20H22N6O2 B4462438 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
描述
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound that has been the focus of scientific research for its potential use in drug development. This compound is also known as PD173955 and belongs to the class of pyrimidine derivatives.
作用机制
PD173955 exerts its biological effects by inhibiting the activity of tyrosine kinase receptors such as EGFR and VEGFR. These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, PD173955 blocks the downstream signaling pathways that promote tumor growth, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
PD173955 has been shown to have a high affinity for EGFR and VEGFR, which are overexpressed in many types of cancer. By inhibiting these receptors, PD173955 can reduce tumor growth and metastasis. PD173955 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, PD173955 can inhibit angiogenesis by blocking the activity of VEGFR, thereby preventing the formation of new blood vessels.
实验室实验的优点和局限性
PD173955 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activity. However, PD173955 has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, PD173955 has poor bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of PD173955. One potential application is in the development of novel cancer therapies. PD173955 has shown promise as a targeted therapy for various types of cancer, and further research could lead to the development of more effective treatments. Another potential direction is in the study of PD173955's anti-inflammatory and anti-angiogenic properties. These properties could be harnessed for the development of therapies for inflammatory and angiogenic diseases. Finally, further research could focus on improving the bioavailability and solubility of PD173955, which would increase its effectiveness in vivo.
科学研究应用
PD173955 has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. PD173955 has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, PD173955 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) pathway.
属性
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-6-7-26(15)19-13-18(22-14-23-19)24-8-10-25(11-9-24)20(27)16-4-3-5-17(12-16)28-2/h3-7,12-14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNMXSZLOVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。